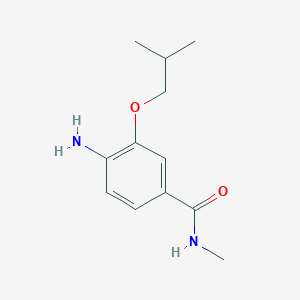
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile is a chemical compound with the molecular weight of 121.14 . It is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3 (H,8,9) . This indicates the presence of carbon ©, hydrogen (H), and nitrogen (N) atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 121.14 .Scientific Research Applications
Herbicide Development
The pyrazole moiety, particularly the 3-methyl-1H-pyrazol-5-yl group, has been utilized in the synthesis of herbicide candidates. These compounds have shown promising results in enhancing the potency of existing herbicides like quinclorac. For instance, derivatives synthesized with this moiety have demonstrated excellent inhibitory effects on barnyard grass, suggesting potential as effective herbicides in agricultural applications .
Androgen Receptor Antagonism
In medical research, particularly in the treatment of prostate cancer, pyrazole derivatives have been explored as androgen receptor (AR) antagonists. These compounds can inhibit AR signaling, which is often activated in prostate cancer cells. The design and synthesis of these derivatives aim to provide new therapeutic strategies against prostate cancer, with some showing higher anti-proliferative activity than established medications .
Antileishmanial and Antimalarial Agents
Pyrazole derivatives have also been investigated for their antileishmanial and antimalarial properties. Molecular docking studies of these compounds have revealed a good fit in the active sites of target enzymes, characterized by lower binding free energy. This suggests their potential as lead compounds for developing new treatments against leishmaniasis and malaria .
Insecticide Efficacy
The pyrazole structure is known to enable multidirectional transformations, which is beneficial in the development of heterocyclic agrochemicals. Pyrazole-containing compounds like fipronil have been used as insecticides, showing control effects on pests resistant to other classes of insecticides. The introduction of different substituents on the pyrazole ring, such as the 3-methyl-1H-pyrazol-5-yl group, can lead to a diversity of structures with various biological activities .
Pharmaceutical Chemistry
In pharmaceutical chemistry, the pyrazole ring is a common scaffold for the development of new drugs due to its versatility and the ability to introduce a variety of substituents. This has led to the discovery of compounds with low toxicity and high selectivity for certain biological targets, making them suitable for drug development .
Agrochemicals
Several pyrazole-containing agriculture chemicals have been commercialized due to their effectiveness. The pyrazole structure’s adaptability allows for the creation of diverse compounds that can serve as pesticides, herbicides, and fungicides, contributing to the control of various agricultural pests and diseases .
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 2-(3-methyl-1h-pyrazol-5-yl)acetonitrile, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that pyrazole derivatives mediate apoptosis and actin stress fiber dissolution .
Biochemical Pathways
It is known that pyrazole derivatives have a significant impact on various biochemical pathways due to their diverse pharmacological effects .
Pharmacokinetics
It is generally understood that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
It is suggested that pyrazole derivatives have significant antileishmanial and antimalarial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-methyl-1H-pyrazol-5-yl)acetonitrile. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s discharge into the environment must be avoided due to potential environmental hazards .
properties
IUPAC Name |
2-(5-methyl-1H-pyrazol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6(2-3-7)9-8-5/h4H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVPXADYVCPMHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294677 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-5-yl)acetonitrile | |
CAS RN |
278798-06-4 | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=278798-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-1H-pyrazole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)



![[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1401152.png)




![[2-(Ethylsulfanyl)-5-fluorophenyl]methanamine](/img/structure/B1401158.png)



![2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1401167.png)